5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane

描述

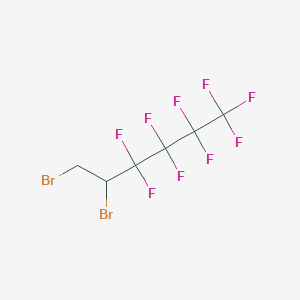

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated organic compound with the molecular formula C6H3Br2F9. This compound is characterized by its high fluorine content and the presence of two bromine atoms on the hexane ring. It is a part of the broader class of perfluorinated compounds, which are known for their unique chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the fluorination of hexane derivatives followed by bromination. The process requires stringent reaction conditions, including the use of strong fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2), and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized reactors designed to handle highly reactive fluorinating agents. The process involves multiple stages, including the initial fluorination of hexane, purification of the intermediate products, and subsequent bromination to introduce the bromine atoms. The entire process is monitored to maintain product purity and yield.

化学反应分析

Types of Reactions: 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, often involving halide ions or other nucleophiles under various conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of partially fluorinated or non-fluorinated derivatives.

Substitution: Substitution reactions can produce a variety of halogenated or functionalized products.

科学研究应用

Applications in Organic Chemistry

1. Synthesis of Fluorinated Compounds

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is utilized as a precursor in the synthesis of various fluorinated organic compounds. Its bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions. This property is particularly useful for creating complex fluorinated molecules that are valuable in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that this compound can be effectively used to synthesize specific fluorinated intermediates that exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, fluorinated analogs of certain anti-cancer drugs have shown improved efficacy in preliminary studies.

Applications in Materials Science

2. Development of Functional Materials

The unique properties of this compound make it an attractive candidate for developing functional materials such as coatings and polymers. Its high thermal stability and resistance to chemical degradation allow for its incorporation into advanced materials that require durability under extreme conditions.

Table: Properties of Functional Materials Incorporating 5,6-Dibromo-1,1,...

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent against acids/bases |

| Surface Energy | Low (hydrophobic nature) |

Environmental Applications

3. Environmental Monitoring and Remediation

Due to its brominated structure and fluorinated nature, 5,6-Dibromo-1,1,... has been investigated for its potential use in environmental monitoring. Its ability to adsorb onto various substrates makes it suitable for studying the transport and fate of fluorinated compounds in the environment.

Case Study: Adsorption Studies

Studies have shown that this compound can be utilized in adsorption experiments to evaluate the behavior of perfluorinated substances in soil and water systems. The findings contribute valuable data for risk assessment and remediation strategies concerning fluorinated pollutants.

作用机制

The mechanism by which 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane exerts its effects depends on its specific application. In the context of pharmaceuticals, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and selectivity. The exact molecular targets and pathways involved would vary based on the specific biological or chemical system under study.

相似化合物的比较

1,2-Dibromo-3,3,4,4,5,5,6,6,6-nonafluorohexane

1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Uniqueness: 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane stands out due to its specific placement of bromine atoms and the high degree of fluorination. This combination of elements imparts unique chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications.

生物活性

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane (CAS No: 236736-19-9) is a halogenated organic compound with significant industrial applications. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its biological activity and potential environmental impact. This article provides a comprehensive review of the biological activity of this compound, focusing on its toxicity, potential hazards, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C6H3Br2F9

- Molecular Weight : 405.884 g/mol

The compound's structure includes two bromine atoms and nine fluorine atoms attached to a hexane backbone. This configuration affects its reactivity and interaction with biological systems.

Toxicity and Hazard Classification

The biological activity of this compound is primarily characterized by its toxicity. According to the EPA's CompTox Dashboard:

- Genotoxicity : The compound has been classified as potentially genotoxic.

- Skin and Eye Irritation : It can cause skin irritation and eye damage upon contact.

- Acute Toxicity : It is harmful if ingested or inhaled.

Case Study 1: Environmental Impact Assessment

A study evaluated the environmental impact of halogenated compounds in aquatic ecosystems. Researchers found that compounds similar to this compound exhibited significant bioaccumulation in aquatic organisms. This raises concerns about their long-term effects on food chains and biodiversity.

Case Study 2: Human Health Risk Evaluation

A risk assessment conducted on workers exposed to halogenated compounds indicated that prolonged exposure to substances like this compound could lead to respiratory issues and skin disorders. The study highlighted the need for stringent safety measures in industrial settings where such compounds are utilized.

Table 1: Summary of Biological Activity Data

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C6H3Br2F9 |

| Molecular Weight | 405.884 g/mol |

| Genotoxicity | Potentially genotoxic |

| Skin Irritation | Causes irritation |

| Eye Damage | Causes severe damage |

| Acute Toxicity | Harmful if swallowed/inhaled |

Research indicates that halogenated compounds like this compound may disrupt endocrine functions in organisms. The presence of bromine and fluorine can interfere with hormone signaling pathways in both humans and wildlife.

属性

IUPAC Name |

5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F9/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBOXTQECRSSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371599 | |

| Record name | 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236736-19-9 | |

| Record name | 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236736-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。